molecular formula C10H11ClFNO2 B8581216 Ethyl 2-(5-amino-2-chloro-4-fluorophenyl)acetate

Ethyl 2-(5-amino-2-chloro-4-fluorophenyl)acetate

Cat. No.: B8581216
M. Wt: 231.65 g/mol
InChI Key: RHHPBWGHAVQJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-amino-2-chloro-4-fluorophenyl)acetate is a useful research compound. Its molecular formula is C10H11ClFNO2 and its molecular weight is 231.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

ethyl 2-(5-amino-2-chloro-4-fluorophenyl)acetate

InChI

InChI=1S/C10H11ClFNO2/c1-2-15-10(14)4-6-3-9(13)8(12)5-7(6)11/h3,5H,2,4,13H2,1H3

InChI Key

RHHPBWGHAVQJRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1Cl)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 2-(2-chloro-4-fluoro-5-nitrophenyl)acetate (22.5 g, 86.2 mmol) in EtOH (200 mL) was stirred with Raney Ni (20% slurry in water, 5.0 g, 17 mmol) under a hydrogen atmosphere (30 psi) for 5 h. The catalyst was removed by filtration and the filtrate was concentrated to give ethyl 2-(5-amino-2-chloro-4-fluorophenyl)acetate (19 g, 95% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.10 (d, J=11.2 Hz, 1H), 6.71 (d, J=9.2 Hz, 1H), 5.27 (s, 2H), 4.05 (q, J=6.8 Hz, 2H), 3.57 (s, 2H), 1.14 (t, J=6.8 Hz, 3H); MS (ESI) m/z: 232.0 [M+H]+.
Name
ethyl 2-(2-chloro-4-fluoro-5-nitrophenyl)acetate
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.